molecular formula C24H32N2O4S B11123551 1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-N-(1-phenylethyl)piperidine-4-carboxamide

1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11123551
M. Wt: 444.6 g/mol
InChI Key: LHBGMVLPAORMIQ-UHFFFAOYSA-N
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Description

1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Methoxy and Isopropyl Groups: The methoxy and isopropyl groups are added through alkylation reactions using reagents like methyl iodide and isopropyl bromide.

    Coupling with the Phenylethyl Group: The final step involves coupling the phenylethyl group to the piperidine ring through amide bond formation using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or isopropyl groups, leading to the formation of various substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream signaling effects.

Comparison with Similar Compounds

1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzimidazoles: These compounds share structural similarities and are known for their diverse biological activities.

    Piperidine Derivatives: Compounds with piperidine rings are widely studied for their pharmacological properties.

    Sulfonamides: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.

The uniqueness of 1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H32N2O4S

Molecular Weight

444.6 g/mol

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H32N2O4S/c1-17(2)21-10-11-22(30-4)23(16-21)31(28,29)26-14-12-20(13-15-26)24(27)25-18(3)19-8-6-5-7-9-19/h5-11,16-18,20H,12-15H2,1-4H3,(H,25,27)

InChI Key

LHBGMVLPAORMIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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